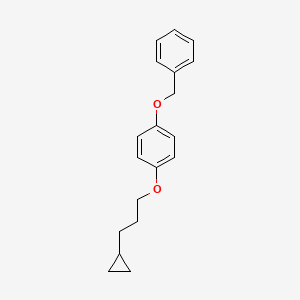
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene is an organic compound characterized by the presence of benzyloxy and cyclopropylpropoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene typically involves the reaction of benzyloxybenzene with 3-cyclopropylpropyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can undergo reduction reactions to form cyclopropylpropyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclopropylpropyl derivatives.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.
Scientific Research Applications
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy and cyclopropylpropoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-4-(3-cyclopropylmethoxy)benzene
- 1-(Benzyloxy)-4-(3-cyclopropylethoxy)benzene
- 1-(Benzyloxy)-4-(3-cyclopropylbutoxy)benzene
Uniqueness
1-(Benzyloxy)-4-(3-cyclopropylpropoxy)benzene is unique due to the specific length and structure of the cyclopropylpropoxy group. This structural feature may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
63659-42-7 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-(3-cyclopropylpropoxy)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C19H22O2/c1-2-5-17(6-3-1)15-21-19-12-10-18(11-13-19)20-14-4-7-16-8-9-16/h1-3,5-6,10-13,16H,4,7-9,14-15H2 |
InChI Key |
JQPOYIQDKUMPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















